hMAO Inhibitory Activity of 2H-Chromene-3-carboxamides Serves as a Class-Level Baseline for the Target Compound
The target compound belongs to the 2H-chromene-3-carboxamide class, for which the most relevant quantitative biological data come from a series of 20 derivatives (4a–4t) evaluated as hMAO‑A and hMAO‑B inhibitors [1]. In that study, the most potent analog (compound 4d) achieved an IC50 of 0.93 µM against hMAO‑A, while the reference inhibitor iproniazid showed an IC50 of 6.1 µM [1]. The target compound’s unique 6-chloro and 3-methylphenyl imino substituents distinguish it from the reported analogs; however, no direct head-to-head comparison data are currently available in the public domain. This class-level inference establishes that 2H-chromene-3-carboxamides can achieve sub-micromolar MAO inhibition and that the specific substitution pattern of the target compound is likely to confer a distinct selectivity and potency profile relative to the published analogs.
| Evidence Dimension | hMAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; belongs to same chemotype as compounds achieving IC50 = 0.93 µM (compound 4d). |
| Comparator Or Baseline | Compound 4d (closest published analog): IC50 = 0.93 µM; Iproniazid (reference inhibitor): IC50 = 6.1 µM. |
| Quantified Difference | N/A (target compound not directly measured). Class-level potency range spans >10-fold difference relative to reference inhibitor. |
| Conditions | Recombinant human MAO-A and MAO-B; fluorometric assay using kynuramine as substrate; data from Pan et al., Eur J Med Chem 2014. |
Why This Matters
Establishes that the target compound's chemotype is capable of potent hMAO inhibition, making it a scientifically valid candidate for procurement when the research goal is to explore the SAR of 6-chloro, 3-methylphenyl imino-substituted analogs not covered by the published series.
- [1] Pan, ZX; He, X; Chen, YY; Tang, WJ; Shi, JB; Tang, YL; Song, BA; Li, J; Liu, XH. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur J Med Chem. 2014; 80:278-84. DOI: 10.1016/j.ejmech.2014.04.060. View Source
